4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazolone core substituted with a 3,4-dimethoxybenzoyl group and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
3,4-Dimethoxybenzyl chloride: Another related compound with similar structural features.
3,4-Dimethoxyphenethyl bromide: A compound with a similar aromatic substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazolone core, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethoxybenzoyl group and a phenyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3,4-dimethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-17(19(23)21(20-12)14-7-5-4-6-8-14)18(22)13-9-10-15(24-2)16(11-13)25-3/h4-11,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWTXNNLSVTNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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